molecular formula C11H15N3OS B2988971 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2224400-81-9

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2988971
CAS No.: 2224400-81-9
M. Wt: 237.32
InChI Key: AFLDXLVMOMJBHC-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

  • Formation of 5-Methyl-1,3-thiazol-2-yl Piperazine: This is achieved by reacting 5-methyl-1,3-thiazole with piperazine under suitable conditions, such as heating in an inert atmosphere.

  • Alkylation: The resulting piperazine derivative is then alkylated with prop-2-en-1-one (acrolein) to introduce the alkenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen atoms may react with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown potential as a precursor for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anti-inflammatory agents.

  • Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

  • Industrial Processes: The compound may find applications in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole core.

  • Rifampicin: An antibiotic that also contains a thiazole ring.

  • Thiazolidinediones: A class of drugs used to treat diabetes, which includes thiazole derivatives.

Uniqueness: 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific structural features, such as the presence of the piperazine ring and the alkenyl group

Properties

IUPAC Name

1-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-10(15)13-4-6-14(7-5-13)11-12-8-9(2)16-11/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDXLVMOMJBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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